molecular formula C9H8OS B1282835 Benzo[b]thiophen-6-ylmethanol CAS No. 6179-28-8

Benzo[b]thiophen-6-ylmethanol

Cat. No. B1282835
CAS RN: 6179-28-8
M. Wt: 164.23 g/mol
InChI Key: VLGNAHUPIUNUGG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-ylmethanol is a chemical compound with the molecular formula C9H8OS . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research. Various methods have been developed over the years . One such method involves a transition-metal-free one-pot process at room temperature . This process enables the synthesis of compounds with high reaction efficiency, mild conditions, simple methods, and a wide-ranging substrate scope . Another method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-6-ylmethanol is represented by the InChI code 1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 . The molecular weight of this compound is 164.23 .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-6-ylmethanol is a solid substance at room temperature . It has a molecular weight of 164.23 . The InChI code for this compound is 1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 .

Scientific Research Applications

    Synthesis of 2-substituted benzo[b]thiophene

    • Field : Organic Chemistry
    • Application : This method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
    • Method : A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%). The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .
    • Results : These compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .

    One-step synthesis of benzo[b]thiophenes

    • Field : Organic Chemistry
    • Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .
    • Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

    Antimicrobial properties of benzo[b]thiophenes

    • Field : Microbiology
    • Application : Isolated compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
    • Method : The compounds 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) were tested .
    • Results : The results of these tests were not provided in the source .

    Synthesis of Multisubstituted Benzothiophenes

    • Field : Organic Chemistry
    • Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .
    • Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

    Therapeutic Importance of Synthetic Thiophene

    • Field : Medicinal Chemistry
    • Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Method : It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Results : It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

    Benzo[b]thiophene-based Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Benzothiophene and its derivatives are at the focus as these candidates have structural similarities with active compounds to develop new potent lead molecules in drug design .
    • Method : This involves the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
    • Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

    Synthesis of Spirooxindole–Benzo[b]Thiophene-Based Molecules

    • Field : Medicinal Chemistry
    • Application : A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction and their acetylcholinesterase (AChE) inhibitory activity was evaluated .
    • Method : The synthesis involved a 1,3-dipolar cycloaddition reaction .
    • Results : All the synthesized compounds exhibited moderate inhibitory activities against AChE, while IIc was found to be the most active analog with an IC50 value of 20,840 µM·L−1 .

    Synthesis of Benzo[b]thiophenes by Aryne Reaction

    • Field : Organic Chemistry
    • Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .
    • Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

    Therapeutic Importance of Synthetic Thiophene

    • Field : Medicinal Chemistry
    • Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Method : It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Results : It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

Safety And Hazards

The safety data sheet for Benzo[b]thiophen-6-ylmethanol indicates that it is a substance with some hazards. The GHS pictograms show a signal word of “Warning” and hazard statements of H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-benzothiophen-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNAHUPIUNUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308736
Record name Benzo[b]thiophene-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-6-ylmethanol

CAS RN

6179-28-8
Record name Benzo[b]thiophene-6-methanol
Source CAS Common Chemistry
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Record name Benzo[b]thiophene-6-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzothiophen-6-ylmethanol
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